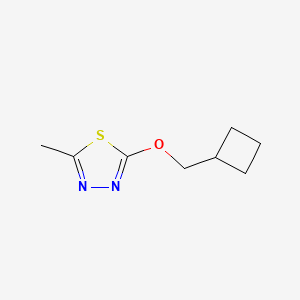

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Thiadiazole derivatives, including structures similar to 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole, have been investigated for their antimicrobial and anti-inflammatory properties. Compounds synthesized from thiadiazole moieties exhibited potent antimicrobial activity against various microbes and showed significant anti-inflammatory and analgesic activities. These compounds were also evaluated for their ulcerogenic and toxic activities, with certain derivatives demonstrating promising results with minimal toxicity (Ravindra Kumar & Hament Panwar, 2015). Another study on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlighted their significant antimicrobial activities, confirming the utility of these compounds in combating microbial infections (M. Noolvi et al., 2016).

Anticancer Applications

Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed that these compounds have potential anticancer applications. Certain derivatives showed high DNA protective ability against oxidative damage and exhibited cytotoxicity on cancer cell lines, suggesting their use in chemotherapy (M. Gür et al., 2020). Another study focused on thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents, highlighting the synthesis of novel pharmacophores with significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Sobhi M. Gomha et al., 2017).

Other Pharmacological Activities

Thiadiazole compounds are recognized for their broad spectrum of biological activities, including hypoglycemic, anticancer, anti-asthmatic, and antihypertensive effects. These diverse activities make thiadiazole and its derivatives, such as this compound, valuable in the development of a wide range of therapeutic agents (Joanna Matysiak, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes involved in dna metabolism

Mode of Action

This is a common mechanism of action for many drugs .

Biochemical Pathways

Given its potential target, it may impact pathways related to dna metabolism . The downstream effects of this could include disruption of DNA replication and repair, potentially leading to cell death.

Pharmacokinetics

In general, a drug must be well absorbed, properly distributed, metabolized for activation or detoxification, and efficiently excreted .

Result of Action

If it does indeed target enzymes involved in dna metabolism, its action could result in disruption of dna replication and repair, potentially leading to cell death .

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-9-10-8(12-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFAQXUOJBDZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3015456.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3015460.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3015464.png)

![2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3015468.png)

![5-[(2,4-Dichlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B3015475.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)